4-Iodo-1-isobutyl-3-methyl-1H-pyrazol-5-amine
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Overview
Description
4-Iodo-1-isobutyl-3-methyl-1H-pyrazol-5-amine is a chemical compound with the molecular formula C8H14IN3. It is a pyrazole derivative, characterized by the presence of an iodine atom at the 4th position, an isobutyl group at the 1st position, and a methyl group at the 3rd position of the pyrazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo-1-isobutyl-3-methyl-1H-pyrazol-5-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound, such as acetylacetone, under acidic or basic conditions.
Introduction of the Iodine Atom: The iodine atom can be introduced through an iodination reaction using iodine or an iodine-containing reagent, such as N-iodosuccinimide (NIS), in the presence of a suitable catalyst.
Substitution Reactions: The isobutyl and methyl groups can be introduced through alkylation reactions using appropriate alkyl halides in the presence of a base, such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, utilizing similar synthetic routes as described above. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to maximize yield and purity. Additionally, purification techniques, such as recrystallization or chromatography, are employed to obtain the final product in high purity .
Chemical Reactions Analysis
Types of Reactions
4-Iodo-1-isobutyl-3-methyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents, such as hydrogen peroxide or potassium permanganate, to form corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents, such as sodium borohydride or lithium aluminum hydride, to obtain reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Major Products Formed
Oxidation: Pyrazole oxides
Reduction: Reduced pyrazole derivatives
Substitution: Azido or cyano derivatives of the pyrazole ring
Scientific Research Applications
4-Iodo-1-isobutyl-3-methyl-1H-pyrazol-5-amine has several scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules, such as potential anticancer, antimicrobial, and anti-inflammatory agents.
Materials Science: The compound is used in the development of novel materials with specific electronic, optical, or catalytic properties.
Chemical Biology: It is employed in the study of biological pathways and mechanisms, particularly those involving pyrazole-containing compounds.
Pharmaceutical Industry: The compound is investigated for its potential therapeutic effects and as a precursor for drug development.
Mechanism of Action
The mechanism of action of 4-Iodo-1-isobutyl-3-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes or Receptors: It can bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways.
Inhibition of Enzymatic Activity: The compound may inhibit the activity of specific enzymes, leading to altered metabolic or signaling processes.
Induction of Cellular Responses: It can induce cellular responses, such as apoptosis or cell cycle arrest, through its interaction with cellular targets.
Comparison with Similar Compounds
Similar Compounds
- 4-Iodo-1-isobutyl-3-methyl-1H-pyrazole
- 4-Iodo-1-isobutyl-3-methyl-1H-pyrazol-5-ol
- 4-Iodo-1-isobutyl-3-methyl-1H-pyrazol-5-thiol
Uniqueness
4-Iodo-1-isobutyl-3-methyl-1H-pyrazol-5-amine is unique due to the presence of the amine group at the 5th position of the pyrazole ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-iodo-5-methyl-2-(2-methylpropyl)pyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14IN3/c1-5(2)4-12-8(10)7(9)6(3)11-12/h5H,4,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNUZJSIWCGOTJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1I)N)CC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14IN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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